molecular formula C14H22N2O2 B587766 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide CAS No. 1286482-71-0

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide

Cat. No.: B587766
CAS No.: 1286482-71-0
M. Wt: 255.373
InChI Key: PMGUCIDDSCRAMY-RPIBLTHZSA-N
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Description

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is a deuterium-labeled derivative of 3-Hydroxy Lidocaine. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C14H17D5N2O2, and it has a molecular weight of 255.37 g/mol . This compound is often used in pharmacokinetic studies and drug metabolism research due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide involves the incorporation of deuterium atoms into the 3-Hydroxy Lidocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 3-Hydroxy Lidocaine with deuterated ethylamine under controlled conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is similar to that of 3-Hydroxy Lidocaine. It primarily acts by inhibiting sodium ion channels in neuronal cell membranes. This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The deuterium labeling does not significantly alter the pharmacological activity but allows for precise tracking and quantification in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy Lidocaine: The non-deuterated form of 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide.

    Lidocaine: A widely used local anesthetic and antiarrhythmic agent.

    2,6-Dimethylaniline: A precursor in the synthesis of lidocaine and its derivatives.

Uniqueness

This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for precise tracking and quantification without altering the compound’s pharmacological properties .

Properties

IUPAC Name

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-5-15-13(16-6-2)14(19)17-12-9(3)7-8-11(18)10(12)4/h7-8,13,15-16,18H,5-6H2,1-4H3,(H,17,19)/i1D2,5D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAJRAZHLYTMHR-VGGRJZMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(=O)NC1=C(C=CC(=C1C)O)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])N([2H])C(C(=O)NC1=C(C=CC(=C1C)O)C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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